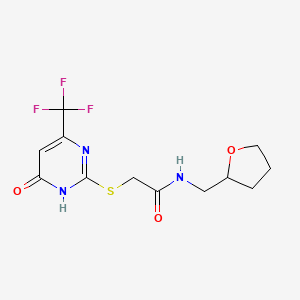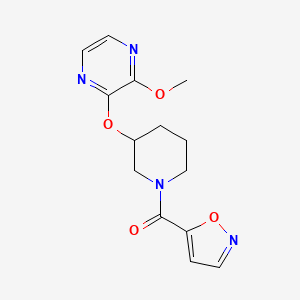
Isoxazol-5-il(3-((3-metoxipirazin-2-il)oxi)piperidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a methoxy group and a piperidinyl-oxazole moiety
Aplicaciones Científicas De Investigación
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
Target of Action
The primary targets of Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone are glucosamine-6-phosphate synthase and aspartic proteinase . These enzymes play crucial roles in bacterial and fungal metabolism, making them ideal targets for antimicrobial agents .
Mode of Action
Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone interacts with its targets by binding to the active sites of these enzymes . This binding inhibits the normal function of the enzymes, leading to disruption of essential metabolic processes .
Biochemical Pathways
The inhibition of glucosamine-6-phosphate synthase and aspartic proteinase disrupts the synthesis of glucosamine-6-phosphate and the proteolytic activity of aspartic proteinase, respectively . These disruptions affect downstream metabolic pathways, leading to the death of the bacterial or fungal cells .
Result of Action
The result of the action of Isoxazol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is the inhibition of bacterial and fungal growth . By disrupting essential metabolic processes, the compound causes the death of these microorganisms, making it an effective antimicrobial agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazine ring, followed by the introduction of the methoxy group and the piperidinyl-oxazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the oxazole ring can produce various reduced derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-3-{[1-(1,2,4-triazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
- 2-methoxy-3-{[1-(1,3-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
- 2-methoxy-3-{[1-(1,2,5-thiadiazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine
Uniqueness
2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to its specific substitution pattern and the presence of both oxazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-20-12-13(16-7-6-15-12)21-10-3-2-8-18(9-10)14(19)11-4-5-17-22-11/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWOOBUBVJKGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2517546.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
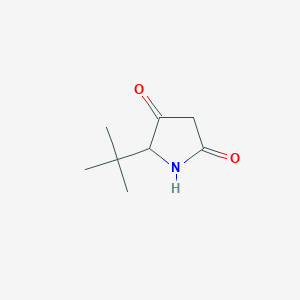
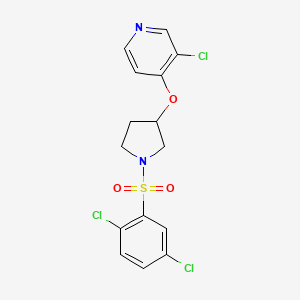
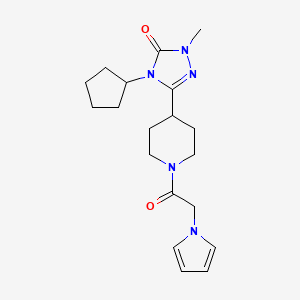
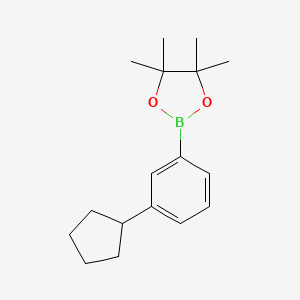

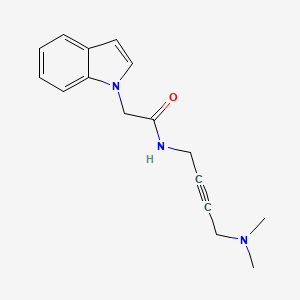
![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)
![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)

![1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2517567.png)
